molecular formula C20H25NO2 B12914399 N-(5-Phenylfuran-2-YL)-N-(prop-2-EN-1-YL)heptanamide CAS No. 62187-65-9

N-(5-Phenylfuran-2-YL)-N-(prop-2-EN-1-YL)heptanamide

Cat. No.: B12914399
CAS No.: 62187-65-9
M. Wt: 311.4 g/mol
InChI Key: QAHLQFWOWQHRMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(5-phenylfuran-2-yl)heptanamide typically involves the reaction of 5-phenylfuran-2-carboxylic acid with allylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of N-Allyl-N-(5-phenylfuran-2-yl)heptanamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(5-phenylfuran-2-yl)heptanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenylfuran-2-yl)-N-prop-2-enylheptanamide
  • N-Allyl-N-(5-phenylfuran-2-yl)butanamide
  • N-Allyl-N-(5-phenylfuran-2-yl)pentanamide

Uniqueness

N-Allyl-N-(5-phenylfuran-2-yl)heptanamide is unique due to its specific structural features, including the presence of both an allyl group and a phenyl-substituted furan ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

CAS No.

62187-65-9

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(5-phenylfuran-2-yl)-N-prop-2-enylheptanamide

InChI

InChI=1S/C20H25NO2/c1-3-5-6-10-13-19(22)21(16-4-2)20-15-14-18(23-20)17-11-8-7-9-12-17/h4,7-9,11-12,14-15H,2-3,5-6,10,13,16H2,1H3

InChI Key

QAHLQFWOWQHRMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(CC=C)C1=CC=C(O1)C2=CC=CC=C2

Origin of Product

United States

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